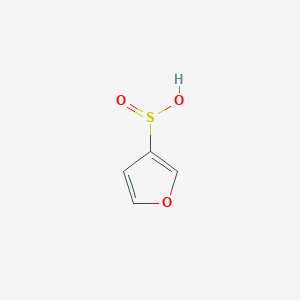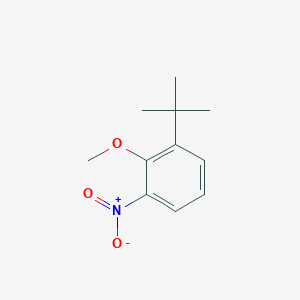![molecular formula C10H14N4OS B13114936 [8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol CAS No. 42204-37-5](/img/structure/B13114936.png)
[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol is a chemical compound with a complex structure that includes a purine base substituted with a methyl group, a propylsulfanyl group, and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a propylsulfanyl group, followed by the introduction of a methyl group at the 8th position. The final step involves the addition of a methanol group to the purine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: Nucleophilic substitution reactions can replace the propylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives.
Aplicaciones Científicas De Investigación
[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
8-Methyl-9h-purin-9-ylmethanol: Lacks the propylsulfanyl group.
6-(Propylsulfanyl)-9h-purin-9-ylmethanol: Lacks the methyl group at the 8th position.
9h-Purin-9-ylmethanol: Lacks both the methyl and propylsulfanyl groups.
Uniqueness
The presence of both the methyl and propylsulfanyl groups in [8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol makes it unique. These substitutions can significantly alter the compound’s chemical properties and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
42204-37-5 |
|---|---|
Fórmula molecular |
C10H14N4OS |
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
(8-methyl-6-propylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C10H14N4OS/c1-3-4-16-10-8-9(11-5-12-10)14(6-15)7(2)13-8/h5,15H,3-4,6H2,1-2H3 |
Clave InChI |
BLSSZCUWTZVYIT-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC=NC2=C1N=C(N2CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)


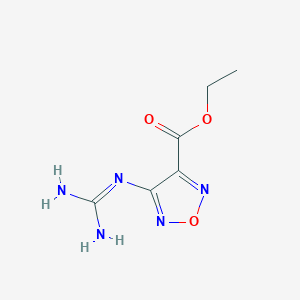


![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
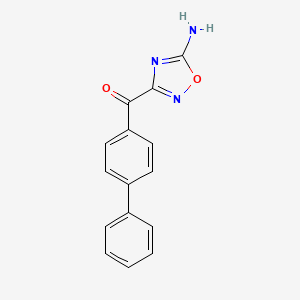
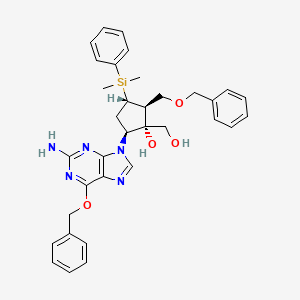
![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)

